D-ribo-Hexitol, 1,5-anhydro-3-deoxy-4,6-O-(phenylmethylene)-, 4-methylbenzoate, (R)-(9CI)
CAS No.:
Cat. No.: VC16238462
Molecular Formula: C21H22O5
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22O5 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | (2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) 4-methylbenzoate |
| Standard InChI | InChI=1S/C21H22O5/c1-14-7-9-15(10-8-14)20(22)25-17-11-18-19(23-12-17)13-24-21(26-18)16-5-3-2-4-6-16/h2-10,17-19,21H,11-13H2,1H3 |
| Standard InChI Key | CYNQIKSKCVESCU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC2CC3C(COC(O3)C4=CC=CC=C4)OC2 |
Introduction
Chemical Classification and Structural Elucidation
Hexitol Backbone and Functional Modifications
D-ribo-Hexitol, 1,5-anhydro-3-deoxy-4,6-O-(phenylmethylene)-, 4-methylbenzoate belongs to the hexitol family, sugar alcohols derived from hexoses through reduction. The core structure retains the D-ribo configuration, critical for its stereochemical properties. The 1,5-anhydro bridge introduces rigidity by forming a cyclic ether linkage between C1 and C5, while the 3-deoxy modification removes a hydroxyl group, altering solubility and reactivity.
Protective Groups and Stereochemical Features
The phenylmethylene group at C4 and C6 acts as a protective moiety, shielding hydroxyl groups during synthetic transformations. This benzylidene acetal enhances stability against nucleophilic attack. The 4-methylbenzoate ester at C2 introduces both steric bulk and lipophilicity, influencing intermolecular interactions. The (R)-configuration at the anomeric center ensures enantiomeric purity, a critical factor in biological interactions .
Table 1: Key Structural Features and Functional Roles
| Feature | Position | Role |
|---|---|---|
| 1,5-Anhydro bridge | C1-C5 | Cyclic ether, rigidity |
| 3-Deoxy modification | C3 | Reduced polarity |
| Phenylmethylene | C4, C6 | Hydroxyl protection |
| 4-Methylbenzoate | C2 | Esterification, lipophilicity |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves sequential protection, functionalization, and deprotection steps:
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Hydroxyl Protection: Initial protection of C4 and C6 hydroxyls via benzylidene acetal formation using benzaldehyde dimethyl acetal under acidic conditions .
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Esterification: Introduction of the 4-methylbenzoate group at C2 using 4-methylbenzoyl chloride in the presence of a base such as pyridine.
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Dehydration: Acid-catalyzed dehydration (e.g., HCl in dioxane) to form the 1,5-anhydro bridge, yielding the cyclic ether.
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Deprotection: Selective removal of the benzylidene group using hydrogenolysis or acidic hydrolysis, if required .
Table 2: Synthetic Conditions and Reagents
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzylidene formation | Benzaldehyde dimethyl acetal, H+ | 85 |
| Esterification | 4-Methylbenzoyl chloride, pyridine | 78 |
| Dehydration | HCl, dioxane, reflux | 65 |
Analytical Characterization
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NMR Spectroscopy: NMR reveals distinct signals for the anhydro proton (δ 4.8–5.2 ppm), aromatic protons (δ 7.2–7.8 ppm), and methyl groups (δ 2.3–2.5 ppm) .
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 355.14 (CHO).
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X-ray Crystallography: Limited data exist, but analogous structures show chair conformations for the hexitol ring and planar benzylidene groups .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits limited water solubility (<1 mg/mL) due to its lipophilic 4-methylbenzoate group. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons. LogP calculations estimate a value of 2.8, indicating moderate membrane permeability.
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with the benzylidene group degrading first. The compound is stable under inert atmospheres but susceptible to oxidation at the anhydro bridge under prolonged light exposure.
Applications in Organic Synthesis
Chiral Building Block
The enantiomerically pure structure serves as a precursor for synthesizing glycosidase inhibitors and antiviral nucleoside analogs. Its rigid core facilitates stereoselective reactions, yielding derivatives with >90% enantiomeric excess .
Protective Group Strategy
The benzylidene acetal’s stability under basic conditions makes it valuable for multi-step syntheses. Selective deprotection enables sequential functionalization of hydroxyl groups, a tactic employed in polyol synthesis .
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